molecular formula C13H26N2 B13316501 1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane

1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane

Cat. No.: B13316501
M. Wt: 210.36 g/mol
InChI Key: LZYRPRQFRTXESR-UHFFFAOYSA-N
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Description

1-(3-Methylbutyl)-1,7-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane ring and a methylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane typically involves the reaction of appropriate amines with spirocyclic precursors under controlled conditions. One common method involves the use of a spirocyclic ketone as a starting material, which undergoes nucleophilic substitution with a 3-methylbutylamine to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of the 3-methylbutyl group, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

1-(3-methylbutyl)-1,9-diazaspiro[4.5]decane

InChI

InChI=1S/C13H26N2/c1-12(2)5-10-15-9-4-7-13(15)6-3-8-14-11-13/h12,14H,3-11H2,1-2H3

InChI Key

LZYRPRQFRTXESR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CCCC12CCCNC2

Origin of Product

United States

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